molecular formula C18H22N4O5 B2557234 N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361726-21-6

N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No. B2557234
CAS RN: 2361726-21-6
M. Wt: 374.397
InChI Key: JXAGEAVVBFXHQP-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide is a chemical compound that has attracted significant attention in scientific research due to its potential as a pharmacological agent. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide is not yet fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways in cells.
Biochemical and physiological effects:
N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the proliferation of cancer cells and to have anti-inflammatory effects. Additionally, it has been studied for its potential as a drug delivery system due to its ability to cross cell membranes.

Advantages and Limitations for Lab Experiments

N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to its use in laboratory experiments. For example, it may have limited solubility in certain solvents, and its mechanism of action is not yet fully understood.

Future Directions

There are several future directions for the study of N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic applications. Finally, there is also potential for the development of new drug delivery systems based on this compound.

Synthesis Methods

N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide can be synthesized using various methods. One of the most common methods involves the reaction of N-ethyl-N-(2-hydroxyethyl)prop-2-enamide with 4-nitrobenzoyl chloride and piperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography.

Scientific Research Applications

N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide has been extensively studied in scientific research due to its potential as a pharmacological agent. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential as a drug delivery system and as a fluorescent probe for imaging applications.

properties

IUPAC Name

N-ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-3-16(23)19(4-2)13-17(24)20-9-11-21(12-10-20)18(25)14-5-7-15(8-6-14)22(26)27/h3,5-8H,1,4,9-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGEAVVBFXHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide

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